An In-depth Technical Guide to N-(5-Bromo-2-methylphenyl)acetamide (CAS: 116436-10-3)
An In-depth Technical Guide to N-(5-Bromo-2-methylphenyl)acetamide (CAS: 116436-10-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Bromo-2-methylphenyl)acetamide, with the CAS number 116436-10-3, is a halogenated aromatic amide that holds significance as a versatile intermediate in organic synthesis. Its structural features, including a bromine substituent and an acetamide group on a methylphenyl ring, make it a valuable building block for the synthesis of a variety of more complex molecules. This technical whitepaper provides a comprehensive overview of N-(5-Bromo-2-methylphenyl)acetamide, including its chemical and physical properties, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential applications in drug discovery and development, particularly in the context of analgesic and anti-inflammatory research.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| CAS Number | 116436-10-3 | [1] |
| IUPAC Name | N-(5-bromo-2-methylphenyl)acetamide | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)NC(=O)C | [1] |
| InChI Key | HCSKOFDCUTVQKW-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 2.6 | [1] |
| Computed Hydrogen Bond Donor Count | 1 | [1] |
| Computed Hydrogen Bond Acceptor Count | 1 | [1] |
| Computed Rotatable Bond Count | 1 | [1] |
Synthesis and Characterization
The synthesis of N-(5-Bromo-2-methylphenyl)acetamide is typically achieved through the acetylation of the corresponding aniline, 5-Bromo-2-methylaniline. This reaction is a standard procedure in organic synthesis for the formation of an amide bond.
Experimental Protocol: Synthesis of N-(5-Bromo-2-methylphenyl)acetamide
This protocol is a generalized procedure adapted from standard methods for the acetylation of anilines.
Materials:
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5-Bromo-2-methylaniline
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Acetic anhydride
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Glacial acetic acid
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Sodium acetate
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Hydrochloric acid (concentrated)
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Distilled water
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Ethanol (for recrystallization)
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Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)
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Magnetic stirrer and hotplate
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Ice bath
Procedure:
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In a round-bottom flask, dissolve 5-Bromo-2-methylaniline in a minimal amount of glacial acetic acid.
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To this solution, add a stoichiometric equivalent of acetic anhydride dropwise while stirring. A mild exothermic reaction may be observed.
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To catalyze the reaction and neutralize any acidic byproducts, a solution of sodium acetate in water can be added. Alternatively, the reaction can be initiated by the addition of a few drops of concentrated hydrochloric acid.
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The reaction mixture is then heated under reflux for 1-2 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water to precipitate the crude N-(5-Bromo-2-methylphenyl)acetamide.
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The precipitate is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove any water-soluble impurities.
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The crude product is then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure N-(5-Bromo-2-methylphenyl)acetamide as a crystalline solid.
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The purified product is dried under vacuum to remove any residual solvent.
Characterization
The structure and purity of the synthesized N-(5-Bromo-2-methylphenyl)acetamide should be confirmed using standard analytical techniques.
Spectroscopic Data (Predicted):
While specific experimental spectra for N-(5-Bromo-2-methylphenyl)acetamide are not widely published, the expected characteristic signals are outlined below based on its structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns influenced by the bromo and methyl substituents), a singlet for the methyl group on the phenyl ring, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons (including the carbon attached to bromine), the methyl carbon on the ring, the acetyl methyl carbon, and the carbonyl carbon of the amide group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), C-H stretching of the aromatic and methyl groups, the C=O stretching of the amide (Amide I band, around 1660 cm⁻¹), and N-H bending (Amide II band, around 1550 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (228.09 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Applications in Drug Discovery and Development
Acetanilide derivatives have a long history in medicinal chemistry, with many compounds exhibiting a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2][3][4] N-(5-Bromo-2-methylphenyl)acetamide, as a substituted acetanilide, is a promising scaffold for the development of novel therapeutic agents.
The presence of the bromo substituent offers a reactive site for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of a diverse library of derivatives.[5] This enables the exploration of structure-activity relationships (SAR) to optimize the biological activity and pharmacokinetic properties of lead compounds.
Potential as an Analgesic and Anti-inflammatory Agent
The core acetanilide structure is found in well-known analgesic and antipyretic drugs. While no specific studies on the analgesic or anti-inflammatory activity of N-(5-Bromo-2-methylphenyl)acetamide have been found, its structural similarity to other biologically active acetanilides suggests its potential in this area.[6] Further research involving in vitro and in vivo assays is warranted to explore this potential.
Experimental Assays for Biological Evaluation:
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Anti-inflammatory Activity:
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In vitro: Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7).[5]
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In vivo: Carrageenan-induced paw edema in rodents.
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Analgesic Activity:
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-(5-Bromo-2-methylphenyl)acetamide.
Logical Relationship in Drug Discovery
The diagram below outlines the logical progression from the core compound to potential therapeutic applications.
Conclusion
N-(5-Bromo-2-methylphenyl)acetamide is a valuable chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of a reactive bromine handle make it an attractive starting material for the generation of diverse molecular libraries. While specific biological data for this compound is currently limited, its structural relationship to known bioactive acetanilides suggests that it is a promising candidate for further investigation, particularly in the search for new analgesic and anti-inflammatory agents. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, properties, and potential applications of this compound.
References
- 1. N-(5-Bromo-2-methylphenyl)acetamide | C9H10BrNO | CID 14233594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-(5-Bromo-2-methylphenyl)acetamide [myskinrecipes.com]
- 7. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
